Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-10-5-7-6(4-9(10)13)3-8(12-7)11(14)16-2/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPDSFWEBSNMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228105 | |
| Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4305-32-2 | |
| Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4305-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The indole ring’s reactivity is modulated by the hydroxyl and methoxy groups. Methoxy groups are electron-donating, activating the ring for electrophilic substitution, while hydroxyl groups enhance reactivity further due to their strong activating effect .
Positional Selectivity
-
C3 Position : Substitution at C3 is common in unsubstituted indoles but is less favored when the indole is already substituted with electron-donating groups .
-
C7 Position : Methoxy groups at C5 and C6 strongly activate the C7 position for electrophilic attack .
| Electrophile | Reaction Conditions | Product |
|---|---|---|
| Nitronium ion | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Acyl chloride | AlCl₃, DCM | Acylated derivative |
Ester Hydrolysis
The methyl ester group can undergo hydrolysis under basic or acidic conditions to form the carboxylic acid derivative:
This reaction is critical for converting the compound into its biologically active acid form .
Hydroxy Group Derivatization
The hydroxyl group at C5 can undergo alkylation or acylation under basic conditions (e.g., K₂CO₃) to form ethers or esters .
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | α-haloketones, K₂CO₃ | O-alkylated derivative |
| Acylation | Acyl chloride, Pyridine | O-acylated derivative |
Effect of Substituents
-
Methoxy Groups : Activate the ring for electrophilic substitution via resonance and inductive effects .
-
Hydroxyl Groups : Enhance reactivity at ortho/para positions but may lead to side reactions (e.g., oxidation).
Catalysts and Solvents
Comparison with Similar Indole Derivatives
| Feature | Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate | Methyl 5-methoxy-1H-indole-2-carboxylate |
|---|---|---|
| Substituents | OH (C5), OCH₃ (C6) | OCH₃ (C5) |
| Reactivity | High (OH activates strongly) | Moderate (OCH₃ activates moderately) |
| Key Reactions | Electrophilic substitution at C7, ester hydrolysis | Electrophilic substitution at C7 |
Scientific Research Applications
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family, featuring a methoxy group and a hydroxy group on the indole ring. It has a molecular weight of approximately 221.21 g/mol and its unique structure gives it diverse chemical properties and biological activities. Indoles, including this compound, are known for diverse pharmacological properties, making them important in medicinal chemistry and therapeutic development.
This compound shares structural similarities with other compounds in the indole family, with slight variations leading to different biological activities. Structural comparison with other similar indoles are shown below:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| Methyl 6-methoxy-1H-indole-2-carboxylate | 0.97 | Methoxy at position 6, differing carboxyl position |
| Methyl 4-methoxy-1H-indole-2-carboxylate | 0.96 | Methoxy at position 4, similar carboxylic structure |
| Ethyl 5-methoxyindole-2-carboxylate | 0.85 | Ethyl group instead of methyl, affecting solubility |
| 7-Methoxy-1H-indole-2-carboxylic acid | 0.85 | Methoxy at position 7, influencing biological activity |
| Ethyl 5-hydroxyindole-2-carboxylate | 0.82 | Hydroxy group instead of methoxy, altering reactivity |
Methoxy and hydroxy groups at different positions on the indole ring can lead to different biological activities . For example, a study on SARS-CoV 3CL protease inhibitors found that different substitutions at the 5th and 6th positions on the indole unit affect inhibitory activity . The study showed that a 5-chloro substituent exhibited good inhibitory potency, while a methoxy group at the 4-position significantly improved inhibitory activity .
Additional Information
Relevant identifiers of Methyl 5-methoxy-1H-indole-2-carboxylate include :
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared to structurally related indole-2-carboxylates with differing substituent patterns:
*Calculated based on formula C₁₁H₁₁NO₅.
Spectral and Physical Properties
NMR Spectroscopy :
- The target compound exhibits distinct ¹H-NMR signals for the hydroxyl (δ 5.99, bs) and methoxy groups (δ 3.98, s), with aromatic protons at δ 6.96–7.14 . In contrast, methyl 5-methoxy-1H-indole-2-carboxylate shows a downfield shift for the methoxy group (δ 3.84, s) and aromatic protons at δ 7.01–7.58 .
- The introduction of a 3-oxobutan-2-yloxy group in derivative 22 (synthesized from the target compound) results in additional signals at δ 1.56 (CH₃) and δ 4.57 (CH) .
Melting Points :
Key Research Findings
Biological Activity
Methyl 5-hydroxy-6-methoxy-1H-indole-2-carboxylate (also known as 5-hydroxy-1H-indole-2-carboxylic acid methyl ester) is a significant compound within the indole family, exhibiting a range of biological activities that make it a subject of extensive research in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and data tables.
Molecular Characteristics
- Molecular Formula: C11H13NO4
- Molecular Weight: 221.23 g/mol
- Structure: The compound features a fused bicyclic indole structure with hydroxyl and methoxy substituents that enhance its biological properties.
Synthesis
The synthesis typically involves the reaction of 5-methoxy-1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst, yielding a high purity product through crystallization techniques.
Target Interactions
This compound primarily interacts with various biological targets, including:
- N-Methyl-D-Aspartate (NMDA) Receptors: Acts as a competitive antagonist, influencing neuronal signaling pathways.
- Antioxidant Enzymes: Exhibits properties that reduce oxidative stress by modulating enzyme activities involved in reactive oxygen species (ROS) detoxification .
Biochemical Pathways
The compound influences several biochemical pathways:
- Antioxidant Activity: The hydroxy group confers significant antioxidant properties, reducing cellular oxidative damage .
- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Anticancer Properties
Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, studies have shown:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 10.8 |
These findings suggest its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest.
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of ischemic stroke. Studies indicate that it can reduce ischemic area size and enhance long-term potentiation (LTP), which is crucial for memory and learning processes .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
This suggests potential applications in treating bacterial infections.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated an IC50 value of 25 µg/mL, highlighting its effectiveness in scavenging free radicals compared to standard antioxidants like ascorbic acid .
Neuroprotection in Stroke Models
In animal models of stroke, administration of this compound significantly reduced neuronal death and improved functional recovery post-stroke. The study emphasized its role in modulating oxidative stress and inflammation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
